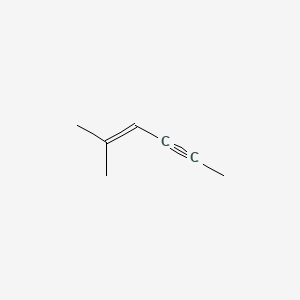

2-Methyl-2-hexen-4-yne

CAS No.:

Cat. No.: VC18496680

Molecular Formula: C7H10

Molecular Weight: 94.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10 |

|---|---|

| Molecular Weight | 94.15 g/mol |

| IUPAC Name | 2-methylhex-2-en-4-yne |

| Standard InChI | InChI=1S/C7H10/c1-4-5-6-7(2)3/h6H,1-3H3 |

| Standard InChI Key | BTRDEJAUYPPKSS-UHFFFAOYSA-N |

| Canonical SMILES | CC#CC=C(C)C |

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Atomic Composition

The molecular formula of 2-methyl-2-hexen-4-yne is C₇H₁₀, comprising 17 atoms: 7 carbon and 10 hydrogen atoms . The IUPAC name, 2-methylhex-2-en-4-yne, reflects the positions of the double bond (between C2 and C3) and the triple bond (between C4 and C5), along with a methyl substituent at C2 . The compound’s structural complexity arises from the conjugation of its unsaturated bonds, which influences its reactivity and stability.

Table 1: Key Molecular Descriptors of 2-Methyl-2-hexen-4-yne

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀ |

| Molecular Weight | 94.15 g/mol |

| IUPAC Name | 2-methylhex-2-en-4-yne |

| SMILES | CC#CC=C(C)C |

| InChI | InChI=1S/C7H10/c1-4-5-6-7(2)3/h6H,1-3H3 |

| InChIKey | BTRDEJAUYPPKSS-UHFFFAOYSA-N |

Bonding and Geometric Features

The molecule contains 16 bonds, including 6 non-hydrogen bonds: 1 double bond, 1 triple bond, and 4 single bonds . The spatial arrangement of atoms, as depicted in its SDF/MOL file, reveals a planar geometry around the triple bond and slight distortion near the methyl group . This geometry facilitates π-orbital overlap, enhancing the compound’s electrophilic reactivity at the triple bond.

Synthesis Pathways and Catalytic Innovations

Hydrogenation Reduction of Diacetone Alcohol

A patented method for synthesizing related diols involves hydrogenating diacetone alcohol using a nickel catalyst under alkaline conditions . Although this process primarily yields 2-methyl-2,4-pentendiol, it demonstrates the feasibility of adapting hydrogenation protocols for unsaturated hydrocarbons like 2-methyl-2-hexen-4-yne. Key parameters include:

This method achieves a mass yield of 99% and purity of 99.5% for the diol product, suggesting potential modifications for alkyne synthesis .

Alkyne Metathesis and Elimination Reactions

VulcanChem reports that 2-methyl-2-hexen-4-yne can be synthesized via alkyne metathesis or dehydrohalogenation of halogenated precursors. For example, treating 3-chloro-2-methyl-1-pentene with a strong base (e.g., KOH) induces β-elimination, forming the triple bond. Transition-metal catalysts, such as molybdenum or tungsten alkylidynes, are critical for metathesis reactions, enabling bond reorganization with high selectivity.

Physical and Chemical Properties

Reactivity Profile

The conjugated enyne system undergoes electrophilic addition at the triple bond and Diels-Alder reactions at the double bond. For instance, hydration with HgSO₄/H₂SO₄ yields a ketone, while hydrogenation over Lindlar catalyst produces cis-alkenes.

Industrial and Research Applications

Organic Synthesis Intermediates

2-Methyl-2-hexen-4-yne serves as a precursor for pharmaceutical agents and agrochemicals. Its triple bond allows click chemistry applications, such as Huisgen cycloaddition, to generate triazole derivatives.

Materials Science

In polymer chemistry, the compound’s rigidity and conjugation make it suitable for synthesizing conductive polymers and liquid crystals. Recent studies explore its use in metal-organic frameworks (MOFs) for gas storage.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume